molecular formula C18H21ClN2O2 B2425574 2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215660-16-4

2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2425574
CAS No.: 1215660-16-4
M. Wt: 332.83
InChI Key: GLKYPROGORTCFB-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride is a chemical compound with a complex structure that includes both benzyl and benzimidazole moieties

Scientific Research Applications

2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 2-methoxyethylamine in the presence of a base to form the intermediate. This intermediate is then reacted with benzimidazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybenzyl chloride
  • 2-methoxyethylamine
  • Benzimidazole derivatives

Uniqueness

2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of methoxybenzyl and benzimidazole moieties allows for versatile applications and interactions that are not commonly found in simpler compounds.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-[(4-methoxyphenyl)methyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c1-21-12-11-20-17-6-4-3-5-16(17)19-18(20)13-14-7-9-15(22-2)10-8-14;/h3-10H,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKYPROGORTCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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